molecular formula C16H13ClN2O5S B6480112 7-chloro-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 904812-17-5

7-chloro-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No. B6480112
CAS RN: 904812-17-5
M. Wt: 380.8 g/mol
InChI Key: OHUPIBWHCGDHKD-UHFFFAOYSA-N
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Description

7-Chloro-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide, or 7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide-N-(4-sulfamoylphenyl) (CAS No. 1450-10-2), is a novel synthetic compound derived from the benzopyran class of compounds. It is a colorless crystalline solid with a molecular weight of 343.9 g/mol and a melting point of 165-167 °C. 7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide-N-(4-sulfamoylphenyl) is a promising new compound for use in a variety of scientific research applications.

Mechanism of Action

7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide-N-(4-sulfamoylphenyl) is believed to act as an inhibitor of the enzyme cytochrome P450 2C19 (CYP2C19). This enzyme is involved in the metabolism of drugs and other compounds, and inhibition of this enzyme can lead to increased concentrations of drugs in the body, which can lead to increased efficacy or adverse effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide-N-(4-sulfamoylphenyl) have not yet been extensively studied. However, it has been found to have a number of effects on enzymes involved in drug metabolism, including the inhibition of the enzyme CYP2C19. In addition, it has been found to have a number of effects on the expression of genes involved in drug metabolism, including the upregulation of the gene CYP2C19.

Advantages and Limitations for Lab Experiments

The major advantage of using 7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide-N-(4-sulfamoylphenyl) in laboratory experiments is its ability to inhibit the enzyme CYP2C19. This can be used to study the effects of drugs and other compounds on drug metabolism. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable, and can decompose over time. In addition, it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

In the future, 7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide-N-(4-sulfamoylphenyl) could be used in a variety of research applications. For example, it could be used to study the effects of drugs on drug metabolism, as well as to study the effects of other compounds on drug metabolism. In addition, it could be used to study the effects of drugs on gene expression, as well as to study the effects of other compounds on gene expression. Finally, it could be used to study the effects of drugs on other biochemical and physiological processes, as well as to study the effects of other compounds on these processes.

Synthesis Methods

7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide-N-(4-sulfamoylphenyl) can be synthesized through a multi-step reaction involving the reaction of 4-sulfamoylbenzoic acid with 2-chloro-3,4-dihydro-1H-benzopyran-3-carboxylic acid in the presence of a base. The reaction is carried out in a solvent such as acetonitrile, and the product is isolated by recrystallization.

Scientific Research Applications

7-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide-N-(4-sulfamoylphenyl) has been found to have a variety of applications in scientific research. It has been used as a reagent for the synthesis of other compounds, such as the synthesis of 3-chloro-4-hydroxy-1H-benzopyran-2-carboxylic acid. It has also been used in the synthesis of a number of other compounds, including the synthesis of 2-(4-chlorobenzyl)-1,3-dihydro-2H-benzopyran-4-one. In addition, it has been used in the synthesis of a number of novel compounds, such as the synthesis of 7-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide-N-(4-sulfamoylphenyl)-2-methyl-2-phenyl-2,3-dihydro-1H-benzopyran-3-carboxylic acid.

properties

IUPAC Name

7-chloro-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5S/c17-10-2-1-9-7-14(24-16(21)13(9)8-10)15(20)19-11-3-5-12(6-4-11)25(18,22)23/h1-6,8,14H,7H2,(H,19,20)(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUPIBWHCGDHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-isochromene-3-carboxamide

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